molecular formula C4H5ClN2O2S2 B1302137 5-Chlorothiophene-2-sulfonohydrazide CAS No. 78380-28-6

5-Chlorothiophene-2-sulfonohydrazide

Cat. No.: B1302137
CAS No.: 78380-28-6
M. Wt: 212.7 g/mol
InChI Key: VVSLQYNHYOIDRL-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfonohydrazide is an organic compound with the molecular formula C4H5ClN2O2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chlorine atom and a sulfonohydrazide group attached to the thiophene ring.

Preparation Methods

The synthesis of 5-Chlorothiophene-2-sulfonohydrazide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonohydrazide product. The general reaction scheme is as follows:

5-Chlorothiophene-2-sulfonyl chloride+Hydrazine hydrateThis compound+By-products\text{5-Chlorothiophene-2-sulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{By-products} 5-Chlorothiophene-2-sulfonyl chloride+Hydrazine hydrate→this compound+By-products

The reaction is usually conducted in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to prevent side reactions .

Chemical Reactions Analysis

5-Chlorothiophene-2-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

5-Chlorothiophene-2-sulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-2-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. The sulfonohydrazide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This property makes it a valuable scaffold in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

5-Chlorothiophene-2-sulfonohydrazide can be compared with other thiophene derivatives, such as:

    5-Bromothiophene-2-sulfonohydrazide: Similar structure but with a bromine atom instead of chlorine.

    5-Methylthiophene-2-sulfonohydrazide: Features a methyl group instead of a halogen.

    5-Nitrothiophene-2-sulfonohydrazide: Contains a nitro group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its specific combination of a chlorine atom and a sulfonohydrazide group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

5-chlorothiophene-2-sulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S2/c5-3-1-2-4(10-3)11(8,9)7-6/h1-2,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLQYNHYOIDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361301
Record name 5-chlorothiophene-2-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78380-28-6
Record name 5-chlorothiophene-2-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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